4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Description
Historical Context and Evolution of Piperidine (B6355638) Scaffolds in Medicinal Chemistry
Prevalence of Piperidine Derivatives in Pharmaceutical Development
Among the many nitrogen-containing heterocycles, the piperidine ring, a six-membered saturated heterocycle, holds a privileged position in pharmaceutical development. nih.gov Its conformational flexibility allows it to adopt various shapes, enabling it to bind effectively to a diverse range of biological targets. This versatility has led to the incorporation of the piperidine scaffold into a wide array of approved drugs across numerous therapeutic areas, including psychiatry, neurology, and oncology. The market for piperidine and its derivatives is substantial, driven by its extensive use in the pharmaceutical and agrochemical industries. asianpubs.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenoxy]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-11(2-4-12)18-9-10-5-7-17-8-6-10/h1-4,10,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPVNZUZAPYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Fluorination in Medicinal Chemistry Design
The introduction of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry to enhance a molecule's therapeutic potential.
Impact of Trifluoromethoxy Moieties on Molecular Properties and Biological Interactions
The trifluoromethoxy group (-OCF3) is a particularly interesting fluorine-containing moiety that can significantly modulate the properties of a parent molecule. google.com It is one of the most lipophilic substituents used in drug design, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier. nuph.edu.ua The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's ionization state at physiological pH. Furthermore, the metabolic stability of the trifluoromethoxy group is a key advantage, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation. This can lead to an extended duration of action and an improved pharmacokinetic profile for drug candidates.
Strategic Integration of Fluorine Atoms in Drug Candidates
The strategic placement of fluorine atoms or fluorine-containing groups, such as the trifluoromethoxy moiety, is a cornerstone of modern drug design. Fluorination can lead to improved metabolic stability, enhanced binding affinity for target proteins, and increased bioavailability. By blocking sites of metabolic oxidation, fluorine can prevent the rapid breakdown of a drug, leading to a longer half-life in the body. The unique electronic properties of fluorine can also lead to more favorable interactions with biological targets, thereby increasing the potency of a drug candidate.
Overview of the Chemical Compound S Structural Features
Analysis of the Piperidine Ring System and its Conformational Flexibility
| Feature | Description | Implication for this compound |
| Ring System | Saturated six-membered heterocycle | Provides a robust and versatile scaffold for molecular design. |
| Primary Conformation | Chair | The most stable conformation, dictating the spatial arrangement of substituents. |
| Substituent Orientation | Axial vs. Equatorial | The [4-(trifluoromethoxy)phenoxy]methyl group likely prefers the equatorial position to minimize steric strain. |
| Conformational Flexibility | Ability to undergo ring flipping | Allows the molecule to adapt its shape to fit into a biological target's binding site. |
Characterization of the Phenoxy and Trifluoromethoxy Substituents
The phenoxy group, an ether linkage to a benzene (B151609) ring, serves as a key structural element in many biologically active molecules. It can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions, which are fundamental for molecular recognition at a receptor binding site.
Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes. It is also metabolically stable, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.
| Property | Phenoxy Group | Trifluoromethoxy Group |
| Interaction Potential | Hydrophobic, π-stacking | Dipole-dipole, potential for weak hydrogen bonding |
| Electronic Effect | Electron-donating (by resonance), electron-withdrawing (inductive) | Strong sigma-acceptor, weak pi-donor |
| Lipophilicity | Moderate | High |
| Metabolic Stability | Generally stable, but can be hydroxylated | Very high due to strong C-F bonds |
Significance of the Methylene (B1212753) Linker in Structure-Activity Relationships
In the context of SAR, modifying the linker can have profound effects on a compound's biological activity. For instance, replacing the methylene group with a different linker, such as an amide or a ketone, can alter the molecule's rigidity, polarity, and hydrogen bonding capabilities. Studies on analogous systems have shown that even subtle changes in the linker length or composition can lead to significant changes in binding affinity and selectivity for a biological target. The methylene linker in this compound provides a degree of rotational freedom that can be critical for achieving an optimal binding conformation.
Current Research Landscape and Emerging Trends for the Chemical Compound and Related Analogues
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the compound and its analogues are situated at the intersection of several active areas of medicinal chemistry research. The combination of a piperidine scaffold with a trifluoromethoxy-substituted aromatic ring is a strategy being explored for the development of new therapeutic agents targeting a variety of diseases.
Emerging trends in this area include the synthesis of libraries of related analogues to probe structure-activity relationships in greater detail. Researchers are investigating the impact of modifying the substitution pattern on the phenoxy ring, altering the nature of the linker, and introducing additional functional groups on the piperidine ring. These studies aim to optimize properties such as target potency, selectivity, and pharmacokinetic profiles.
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.
Disconnection Strategies for the Methylene-Phenoxy-Trifluoromethoxy Chain
The side chain attached to the piperidine ring offers several logical points for disconnection. The most prominent of these is the ether linkage, which is a common and reliable bond to form in synthetic chemistry.
Disconnection of the C(sp³)-O Ether Bond: The most straightforward disconnection occurs at the ether bond between the benzylic-type carbon and the phenoxy oxygen. This approach, based on the principles of the Williamson ether synthesis, leads to two primary synthons: a piperidine-4-yl-methyl electrophile (such as 4-(halomethyl)piperidine or 4-(tosyloxymethyl)piperidine) and a 4-(trifluoromethoxy)phenoxide nucleophile. This is often the most practical and widely used strategy for this type of linkage.
Disconnection of the Aryl-O Bond: An alternative, though often more challenging, disconnection is at the aryl-oxygen bond. This would involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The precursors for this strategy would be 4-(methoxymethyl)piperidine (B1309381) and an activated aryl halide, such as 1-fluoro-4-(trifluoromethoxy)benzene.
Approaches for Piperidine Ring Formation
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its construction. researchgate.net For the synthesis of a 4-substituted piperidine like the target molecule, two general strategies are considered: building the ring with the substituent already in place or functionalizing a pre-formed piperidine ring.
A common and effective method involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. dtic.milnih.gov This approach is advantageous as a vast array of substituted pyridines are commercially available or readily accessible through well-established synthetic methods. mdpi.com The reduction of the pyridine ring can be achieved using various catalysts, including nickel, rhodium, or palladium, often under hydrogen pressure. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome for multi-substituted rings. nih.gov
Direct Synthetic Routes to the Chemical Compound and its Salts
Direct synthetic routes focus on the forward synthesis, assembling the precursors identified through retrosynthetic analysis.
Multi-step Synthesis Approaches (e.g., from pyridine precursors)
A robust strategy for synthesizing this compound begins with a functionalized pyridine. A plausible multi-step route is outlined below:
Starting Material Selection : The synthesis can commence from a commercially available pyridine derivative, such as ethyl isonicotinate (B8489971) (ethyl 4-pyridinecarboxylate).
Reduction to Alcohol : The ester functional group can be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄), yielding 4-(hydroxymethyl)pyridine.
Ether Formation : The resulting alcohol can then be coupled with 4-(trifluoromethoxy)phenol (B149201). This can be achieved under Williamson ether synthesis conditions, where the alcohol is first converted to a better leaving group (e.g., a tosylate or a halide) before reaction with the phenoxide. Alternatively, a Mitsunobu reaction could be employed directly.
Pyridine Ring Reduction : The final key step is the hydrogenation of the substituted pyridine ring to the corresponding piperidine. This is typically accomplished using heterogeneous catalysts like platinum dioxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. A similar strategy has been patented for the synthesis of the related compound 4-[4-(trifluoromethoxy)phenoxy]piperidine (B149191), which involves the reduction of an N-benzylpyridinium salt intermediate followed by catalytic hydrogenation. google.com
This approach is highly modular, allowing for variations in both the piperidine precursor and the phenolic component to generate a library of related compounds.
Coupling Reactions for Ether Linkage Formation
The formation of the ether bond is a critical step in the synthesis. While the classical Williamson ether synthesis is often sufficient, modern cross-coupling reactions offer milder conditions and broader substrate scope.
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In this context, 4-(trifluoromethoxy)phenoxide (generated by treating the phenol (B47542) with a base like sodium hydride) would react with a protected 4-(halomethyl)piperidine, such as N-Boc-4-(bromomethyl)piperidine.
Palladium-catalyzed C–O cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for ether synthesis, provide a powerful alternative. acs.org These reactions can couple alcohols with aryl halides or triflates, offering excellent functional group tolerance. acs.org For this specific target, the reaction would involve coupling a protected 4-(hydroxymethyl)piperidine with an aryl halide like 1-bromo-4-(trifluoromethoxy)benzene.
| Coupling Method | Reactants | Typical Catalyst/Reagents | Advantages |
| Williamson Ether Synthesis | 4-(Trifluoromethoxy)phenoxide + N-protected 4-(halomethyl)piperidine | NaH, K₂CO₃ | Simple, cost-effective, well-established |
| Mitsunobu Reaction | 4-(Trifluoromethoxy)phenol + N-protected 4-(hydroxymethyl)piperidine | DEAD, PPh₃ | Mild conditions, stereochemical inversion at the alcohol carbon |
| Buchwald-Hartwig C-O Coupling | N-protected 4-(hydroxymethyl)piperidine + 1-Bromo-4-(trifluoromethoxy)benzene | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos) | Excellent functional group tolerance, broad scope |
Functionalization of the Piperidine Core at the C-4 Position
The key precursor for many synthetic routes is a piperidine ring functionalized at the C-4 position. nih.gov The most common precursor is N-protected 4-(hydroxymethyl)piperidine. This intermediate can be synthesized by the reduction of N-protected piperidine-4-carboxylic acid or its corresponding esters.
Recent advances in C-H functionalization offer more direct routes to modify the piperidine scaffold. nih.gov While electronically the C-2 position is often favored for functionalization due to stabilization by the nitrogen atom, catalyst-controlled reactions have been developed to achieve selectivity for the C-3 or C-4 positions. nih.gov For instance, rhodium-catalyzed carbene insertion into the C-4 C-H bond could potentially be used to install the required side chain, though this remains a more advanced and less common approach for this specific target.
Another strategy involves starting with a piperidine that has a functional group handle at the C-4 position, which can then be elaborated. For example, a 4-methylenepiperidine (B3104435) derivative could undergo hydroboration-oxidation to install the hydroxymethyl group stereoselectively. acs.org
| Method | Starting Material | Key Reagents | Product |
| Ester Reduction | N-Boc-piperidine-4-carboxylate | LiAlH₄, NaBH₄ | N-Boc-4-(hydroxymethyl)piperidine |
| Hydroboration-Oxidation | N-Boc-4-methylenepiperidine | 1. BH₃·THF; 2. H₂O₂, NaOH | N-Boc-4-(hydroxymethyl)piperidine |
| Catalytic Hydrogenation | 4-(Hydroxymethyl)pyridine | H₂, PtO₂ or Pd/C | 4-(Hydroxymethyl)piperidine |
Introduction of the Trifluoromethoxy Group
The incorporation of a trifluoromethoxy (-OCF3) group onto an aromatic ring is a crucial step in the synthesis of these compounds and can be achieved through various fluorination methods. The -OCF3 group is of significant interest in drug design due to its unique electronic properties and metabolic stability. bohrium.com
One established method for the synthesis of aryl trifluoromethyl ethers is the Hiyama method. This oxidative desulfurization-fluorination strategy involves the conversion of phenols to xanthates (dithiocarbonates), which are then treated with a fluorinating agent. nih.govnuph.edu.ua For instance, N-benzoyl-4-hydroxypiperidine can be transformed into N-benzoyl-4-(trifluoromethoxy)piperidine by first forming the corresponding S-methyl xanthate, followed by desulfurization and fluorination using reagents like N-bromosuccinimide (NBS) and Olah's reagent (a pyridine-poly(hydrogen fluoride) complex). nuph.edu.ua
Recent advancements have focused on milder and more efficient protocols. One such method involves a two-step sequence where phenols are first converted to aryl xanthates using imidazolium (B1220033) methylthiocarbonothioyl salts. nih.govberkeley.edu These xanthate intermediates are then transformed into the desired aryl trifluoromethyl ethers under mild conditions using reagents like XtalFluor-E in the presence of trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net This approach offers high yields and is compatible with a range of functional groups. nih.gov
Another strategy involves the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination, utilizing accessible reagents like sodium bromodifluoroacetate and Selectfluor II. acs.org Silver-mediated O-trifluoromethylation of phenols using TMSCF3 as the trifluoromethyl source and an oxidant has also been reported, though it may require a large excess of reagents. nih.gov
The historical context of trifluoromethylation dates back to the early 20th century, with significant developments in reagents and methods over the decades. wikipedia.org These methods have expanded the toolkit available for introducing the trifluoromethoxy group into complex molecules. mdpi.comtcichemicals.com
Synthesis of Key Intermediates for the Chemical Compound
Substituted Phenols: The primary phenol intermediate required is 4-(trifluoromethoxy)phenol. The synthesis of this precursor utilizes the fluorination methodologies described in the previous section, starting from 1,4-dihydroxybenzene (hydroquinone).
Substituted Piperidines: The piperidine core, specifically 4-(hydroxymethyl)piperidine, is a commercially available starting material. sigmaaldrich.com It can be synthesized by the reduction of ethyl piperidine-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH4). chemicalbook.com The nitrogen on the piperidine ring is often protected during synthesis to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). For instance, 4-piperidinemethanol (B45690) can be used to prepare N-tert-butoxycarbonyl-4-hydroxymethyl piperidine. sigmaaldrich.com The synthesis of various substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction. nih.govcore.ac.ukdtic.milnih.gov
The final ether linkage in this compound is typically formed through a Williamson ether synthesis or a Mitsunobu reaction. A patent describes a process where the hydroxyl group of an N-protected 4-(hydroxymethyl)piperidine is converted to a good leaving group (e.g., a mesylate) and then reacted with 4-(trifluoromethoxy)phenol in the presence of a base. google.com Alternatively, a Mitsunobu reaction can directly couple N-tert-butyloxycarbonyl-4-hydroxypiperidine with 4-(trifluoromethoxy)phenol, although this can produce significant byproducts that require chromatographic separation. google.comrsc.org
One of the historical methods, developed by Yagupolskii, involved the chlorination of an electron-deficient anisole (B1667542) followed by nucleophilic fluorination. nih.gov However, this method requires harsh conditions. Sheppard's method in 1964 provided an alternative via the deoxyfluorination of phenol fluoroformates. nih.gov
The more contemporary and widely used Hiyama method, involving the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthates), offers a more practical approach. nih.gov This method has been refined to use milder reagents and conditions, making it suitable for a broader range of substrates. nih.govberkeley.edu
Comparative Analysis of Synthetic Pathways for Related Trifluoromethoxyphenoxy-Piperidine Compounds
Several synthetic routes have been developed for compounds structurally related to this compound. These pathways can be evaluated based on their efficiency, yield, purity, and the novelty of their catalytic and stereoselective approaches.
Different strategies for constructing the core structure of trifluoromethoxyphenoxy-piperidines have been reported with varying degrees of success.
For the synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate for the drug Delamanid, several methods have been patented. One approach involves a Mitsunobu reaction between N-tert-butyloxycarbonyl-4-hydroxypiperidine and 4-(trifluoromethoxy)phenol. google.comrsc.org While direct, this method can suffer from low conversion rates and the formation of triphenylphosphine (B44618) oxide as a byproduct, necessitating purification by column chromatography. google.com Another patented method involves the mesylation of the hydroxyl group of N-tert-butyloxycarbonyl-4-hydroxypiperidine, followed by an SN2 reaction with 4-(trifluoromethoxy)phenol. A significant drawback of this route is the potential for an elimination side reaction, which can reduce the yield, particularly on a larger scale. google.com
The following table provides a comparative overview of these synthetic methods:
| Method | Starting Materials | Key Reaction | Advantages | Disadvantages |
| Mitsunobu Reaction | N-Boc-4-hydroxypiperidine, 4-(trifluoromethoxy)phenol | Mitsunobu Coupling | Direct, one-step coupling | Low conversion, difficult purification |
| SN2 Reaction | N-Boc-4-hydroxypiperidine, 4-(trifluoromethoxy)phenol | Mesylation, SN2 Substitution | Avoids phosphine (B1218219) byproducts | Potential for elimination side-reactions |
| Pyridine Reduction | 4-[4-(trifluoromethoxy)phenoxy]pyridine, Benzyl halide | Pyridinium salt formation, Reduction, Hydrogenation, Debenzylation | High yield, easy purification, scalable | Multi-step process |
This table summarizes and compares different synthetic routes for trifluoromethoxyphenoxy-piperidine compounds based on reported data.
The development of novel catalytic and stereoselective methods for the synthesis of piperidine derivatives is an active area of research, driven by the prevalence of the piperidine scaffold in pharmaceuticals. nih.govcore.ac.ukcdnsciencepub.comrsc.org While the synthesis of this compound itself is not typically stereoselective at the piperidine core (as the 4-position is not a stereocenter), related structures with substitution at other positions often require stereocontrol.
Recent research has focused on rhodium-catalyzed C-H insertion and cyclopropanation reactions for the functionalization of piperidines, which can achieve high diastereoselectivity and enantioselectivity. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has also been shown to be an effective method for the stereoselective synthesis of substituted piperidin-4-ols. nih.gov
For the synthesis of fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors has been developed. nih.gov This method provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. Such approaches could be adapted for the synthesis of novel analogs of this compound with defined stereochemistry.
The field of piperidine synthesis continues to evolve, with an emphasis on developing more efficient, selective, and environmentally benign catalytic methods. nih.gov
Methodologies for Purification and Structural Elucidation of Synthesized Compounds
Following the synthesis of this compound and its related structures, rigorous purification and characterization are essential to ensure the identity and purity of the final product. These steps are critical for isolating the target compound from unreacted starting materials, byproducts, and other impurities generated during the reaction. The methodologies employed typically involve a combination of chromatographic techniques for isolation and spectroscopic methods for comprehensive structural confirmation.
Chromatographic Techniques for Compound Isolation
Chromatography is a cornerstone technique for the purification of synthetic organic compounds, including piperidine derivatives. The choice of method depends on the scale of the synthesis, the polarity of the compound, and the nature of the impurities.
Flash Column Chromatography: For laboratory-scale preparations, flash column chromatography is the most common method for purifying piperidine-based compounds. nih.gov This technique utilizes a glass column packed with a stationary phase, most frequently silica (B1680970) gel. nih.gov The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is passed through the column under positive pressure.
The separation is based on the differential adsorption of the components of the mixture to the silica gel. wfu.edu Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds elute faster. By gradually increasing the polarity of the mobile phase (a gradient elution), components can be separated and collected in fractions. nih.gov The progress of the separation is monitored by Thin-Layer Chromatography (TLC), often visualized using UV light or chemical stains like potassium permanganate. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While flash chromatography is used for primary purification, RP-HPLC is often employed to assess the final purity of the compound or for the isolation of very small quantities with high purity. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is polar, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape, especially for basic compounds like piperidines. researchgate.net The purity of the final compounds is typically established to be ≥ 95% for further studies. nih.gov
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Confirmation
Once a compound has been purified, its chemical structure must be unequivocally confirmed. This is achieved using a suite of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and chemical environment. For compounds like this compound, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard practice. nuph.edu.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons on the phenoxy ring, the protons of the piperidine ring, the methylene linker protons, and the NH proton of the piperidine. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals reveal which protons are adjacent to one another, helping to piece together the molecular framework.
¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. Key signals would include those for the aromatic carbons, the carbons of the piperidine ring, the methylene linker carbon, and the carbon of the trifluoromethoxy group. The chemical shift of the carbon in the CF₃O- group is particularly characteristic.
¹⁹F NMR (Fluorine NMR): Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial characterization technique. It provides a distinct signal for the fluorine atoms, and its chemical shift and coupling to other nuclei can confirm the presence and electronic environment of the trifluoromethoxy moiety. nuph.edu.ua
The structure and composition of closely related compounds, such as 4-(trifluoromethoxymethyl)piperidine, have been successfully confirmed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nuph.edu.ua
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which provides strong evidence for its elemental composition. nuph.edu.ua Techniques like Electrospray Ionization (ESI) are commonly used. For this compound, the mass spectrometer would detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass based on the molecular formula (C₁₃H₁₆F₃NO). High-Resolution Mass Spectrometry (HRMS) can determine this value with very high precision, further confirming the elemental composition. For instance, the related structure 4-[4-(trifluoromethoxy)phenoxy]piperidine shows a characteristic [M+H]⁺ ion at m/z 262.1 in ESI mass spectrometry. google.com
The combination of these chromatographic and spectroscopic methods provides a comprehensive and reliable means of isolating and confirming the structure of this compound and its analogs, ensuring the material is suitable for its intended research applications.
Role as a Versatile Chemical Building Block and Intermediate
The compound this compound serves as a crucial and versatile building block in the field of medicinal chemistry. Its structure, featuring a piperidine ring, a trifluoromethoxy-substituted aromatic group, and an ether linkage, presents multiple points for chemical modification, making it an ideal scaffold for the synthesis of diverse and complex molecules. The trifluoromethoxy group, in particular, is a valuable substituent in drug design, known for enhancing metabolic stability and modulating physicochemical properties such as lipophilicity. Synthetic chemists have developed various methods to produce this and related piperidine-containing intermediates in multigram quantities, highlighting their importance as starting materials for drug discovery programs. nuph.edu.ua
The utility of this compound and its close analogues as intermediates is prominently demonstrated in the development of novel therapeutics, particularly in the area of neuroscience. One of the most significant applications is in the synthesis of selective dopamine (B1211576) D4 receptor antagonists. nih.govnih.govchemrxiv.org The dopamine D4 receptor is a key target in the central nervous system, implicated in various neurological and psychiatric disorders, including L-DOPA-induced dyskinesias in Parkinson's disease. nih.govchemrxiv.org
Researchers have utilized analogues of the title compound, such as the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, to generate a series of potent and highly selective D4 receptor antagonists. nih.govchemrxiv.orgresearchgate.net In these synthetic campaigns, the piperidine nitrogen is typically alkylated with various substituted benzyl groups or other aromatic moieties to explore the structure-activity relationships (SAR). The resulting compounds have shown exceptional binding affinity for the D4 receptor, with some exhibiting Ki values in the low nanomolar and even sub-nanomolar range. nih.govchemrxiv.org For example, a lead compound from one such study demonstrated a Ki of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.org While some of these potent antagonists faced challenges with metabolic stability, they serve as invaluable in vitro tool compounds for further investigation of D4 receptor signaling pathways. nih.govresearchgate.net
Another area where related structures have been employed is in the synthesis of analogues of rocaglamide (B1679497) (also known as flavagline). nih.govresearchgate.net Rocaglamides are natural products that exhibit potent anticancer and insecticidal activities. nih.gov The core structure of rocaglamide is a complex cyclopenta[b]benzofuran, and synthetic strategies often involve the coupling of various fragments, where piperidine-containing moieties can be incorporated to modulate solubility, pharmacokinetic properties, and target engagement. nih.gov
Combinatorial chemistry is a powerful strategy in modern drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov The this compound scaffold is exceptionally well-suited for application in combinatorial chemistry due to its inherent structural features that allow for systematic diversification.
The secondary amine of the piperidine ring is a key functional group that can be readily modified through a wide range of chemical reactions, including N-alkylation, N-arylation, acylation, and reductive amination. This allows for the introduction of a vast array of substituents at this position. By reacting the piperidine core with a collection of diverse aldehydes, carboxylic acids, or alkyl halides, chemists can generate a large library of N-substituted analogues in a parallel or automated fashion.
Furthermore, the aromatic ring provides another site for diversification. While modifying the existing 4-(trifluoromethoxy)phenoxy group is less straightforward in a library format, the initial synthesis can be adapted to incorporate a variety of substituted phenols. This would generate a library of compounds with diverse electronic and steric properties on the aromatic ring, allowing for a thorough exploration of the SAR for this part of the molecule. The combination of modifications at the piperidine nitrogen and the aromatic ring enables the creation of extensive, multi-dimensional chemical libraries, significantly accelerating the process of identifying hit compounds against various biological targets. nih.gov
Structure-Activity Relationship (SAR) Investigations on Derivatives of the Chemical Compound
The systematic investigation of how structural modifications to a lead compound affect its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, extensive SAR studies have been conducted, particularly in the context of developing dopamine D4 receptor antagonists. chemrxiv.orgresearchgate.net
The nitrogen atom of the piperidine ring is a critical site for interaction with biological targets and a key point for chemical modification to optimize pharmacological properties. In the development of dopamine D4 antagonists, a variety of substituents have been introduced at this position, leading to significant insights into the SAR.
Studies have shown that attaching different substituted benzyl groups to the piperidine nitrogen profoundly influences binding affinity. For instance, in a series of 4,4-difluoropiperidine (B1302736) ether-based antagonists, specific substitutions on the benzyl moiety were explored. The data revealed that the nature and position of substituents on this aromatic ring are crucial for potency. While detailed quantitative data for the title compound's derivatives are proprietary or spread across various studies, the general principle holds that this position allows for fine-tuning of receptor binding and selectivity. chemrxiv.orgresearchgate.net In a related series of benzyloxypiperidine based D4 antagonists, the addition of a methyl group to the nitrogen improved potency tenfold, while an acetamide (B32628) analogue showed moderate metabolic stability. chemrxiv.org This highlights the delicate balance between potency and pharmacokinetic properties that can be modulated at this site.
| Core Scaffold | N-Substituent | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Benzyloxypiperidine | -H | Dopamine D4 Receptor | Baseline Potency | chemrxiv.org |
| Benzyloxypiperidine | -Methyl | Dopamine D4 Receptor | 10-fold improvement in potency | chemrxiv.org |
| Benzyloxypiperidine | -C(O)CH3 (Acetamide) | Dopamine D4 Receptor | Moderate metabolic stability | chemrxiv.org |
| Piperidine | -Alkyl Chain | 5-HT4 Receptor | Variable, depends on chain length and terminal group | nih.gov |
The 4-(trifluoromethoxy)phenoxy moiety is another critical component of the scaffold that dictates its interaction with biological targets. Modifications to this part of the molecule have been a key focus of SAR studies. The trifluoromethoxy (-OCF3) group itself is known to be a bioisostere of other groups and can significantly enhance metabolic stability and brain penetration due to its high lipophilicity and resistance to enzymatic degradation.
In the pursuit of D4 antagonists, researchers systematically replaced the phenoxy group with various heterocyclic ethers. chemrxiv.org This exploration revealed that the phenoxy group was often optimal, as its replacement with a variety of heterocyclic systems led to a significant loss of binding affinity. chemrxiv.org
Furthermore, the substitution pattern on the phenyl ring was found to be crucial. In a related 3,3-difluoropiperidine (B1349930) series, moving from a para-fluoro or 3,4-difluoro substitution on the phenoxy ring to a meta-fluoro group resulted in a significant loss of potency. chemrxiv.org The addition of a methyl group at the 4-position of the phenyl ring led to an inactive compound. chemrxiv.org Conversely, in the more potent 4,4-difluoropiperidine series, a 3,4-difluorophenyl ether was found to be the most potent in the series, with a Ki of 5.5 nM. chemrxiv.org This demonstrates that subtle changes in the electronic and steric properties of the aromatic ring can have a dramatic impact on biological activity.
| Piperidine Scaffold | Aromatic Ether Group | D4 Receptor Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 3,3-difluoropiperidine | 4-Fluorophenoxy | 140 | chemrxiv.org |
| 3,3-difluoropiperidine | 3,4-Difluorophenoxy | 320 | chemrxiv.org |
| 3,3-difluoropiperidine | 3-Fluorophenoxy | >1000 (Significant loss of potency) | chemrxiv.org |
| 4,4-difluoropiperidine | 4-Fluorophenoxy | ~140 (similar to 3,3-difluoro analog) | chemrxiv.org |
| 4,4-difluoropiperidine | 3,4-Difluorophenoxy | 5.5 | chemrxiv.org |
| 4,4-difluoropiperidine | 3-Methylphenoxy | 13 | chemrxiv.org |
| 4,4-difluoropiperidine | Various Heterocyclic Ethers | 150 - 1660 (Significant loss of binding) | chemrxiv.org |
The methylene (-CH2-) group that connects the phenoxy oxygen to the piperidine ring is a simple but important structural element. The length, rigidity, and attachment point of such linkers are well-known to be critical parameters in drug design, as they control the spatial orientation of the key pharmacophoric groups, allowing them to adopt an optimal conformation for binding to a receptor or enzyme active site.
While specific studies systematically varying the length of this methylene linker (e.g., to ethylene (B1197577) or propylene) for the title compound are not widely published, the principles of medicinal chemistry suggest that such changes would likely have a significant impact on activity. Increasing the length of the linker would increase the flexibility of the molecule and alter the distance between the piperidine and the aromatic ring. This could either improve or disrupt the optimal binding geometry. For example, in a study on pyrrolobenzodiazepine (PBD) dimers, altering the length of an ether-containing linker from three to five carbons resulted in a dramatic (>3400-fold) increase in cytotoxic potency, demonstrating the profound effect a linker can have. nih.gov
Exploration of Potential Biological Targets and Mechanisms of Action (Pre-clinical)
The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with biological macromolecules. For this compound and its structural relatives, preclinical research has begun to delineate their biological targets and mechanisms of action. These investigations are crucial for understanding their potential therapeutic applications and for guiding future drug development efforts. The primary areas of exploration have involved receptor binding assays, enzyme modulation studies, and the investigation of their effects on cellular signaling pathways.
The piperidine scaffold is a common motif in a multitude of centrally active agents, and its derivatives have been shown to interact with a wide range of receptors. Analogues of this compound, particularly those sharing the phenoxyalkylpiperidine core, have been evaluated for their affinity towards various receptor subtypes. Notably, significant research has focused on their interactions with sigma (σ) receptors and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.
Studies on a series of phenoxyalkylpiperidines have revealed high-affinity binding to the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. For instance, analogues with different substituents on the phenoxy ring have demonstrated a range of affinities, highlighting the sensitivity of this interaction to structural modifications. Similarly, the substitution pattern on the piperidine ring has been shown to influence binding affinity and selectivity. For example, methylation of the piperidine ring can alter the binding profile. nih.gov
Furthermore, derivatives of 4,4-difluoro-3-(phenoxymethyl)piperidine have been identified as potent antagonists of the dopamine D4 receptor (D4R). chemrxiv.org The D4 receptor is a G protein-coupled receptor primarily expressed in the limbic system and cortex, and it is a target for antipsychotic drug development. The affinity of these analogues for the D4 receptor is highly dependent on the nature of the substituent on the phenoxy ring.
The following table summarizes the receptor binding affinities (Ki, in nM) of selected analogues structurally related to this compound.
| Analogue | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.34 |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.89 |
| 4,4-difluoro-3-(phenoxymethyl)piperidine analogue (14a) | Dopamine D4 | 0.3 |
| 4-benzyl-4-benzyloxypiperidine analogue (8) | Dopamine D4 | 1.2 |
| 4-benzyltriazolylpiperidine analogue (AVRM-13) | Dopamine D4 | μM range |
These receptor binding studies are instrumental in identifying the potential therapeutic targets of this class of compounds and provide a foundation for understanding their pharmacological effects. The high affinity of certain analogues for the sigma-1 and dopamine D4 receptors suggests potential applications in the treatment of central nervous system disorders.
In addition to receptor binding, the interaction of small molecules with enzymes is a key mechanism of drug action. While specific data on the direct enzyme inhibition or activation by this compound is not extensively available, studies on structurally related compounds provide insights into potential enzymatic targets.
For example, a series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and evaluated as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathways. The study found that these compounds exhibited significant PPO inhibitory effects, with the most potent compound having a half-maximal inhibitory concentration (IC₅₀) of 0.041 mg/L. nih.gov This suggests that the phenoxy-fluorinated scaffold could be a promising starting point for the development of enzyme inhibitors.
Furthermore, other piperidine-containing compounds have been investigated for their ability to inhibit cholinesterases, enzymes that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. For instance, a series of benzimidazole-based piperidine hybrids were screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com The results showed that these compounds displayed a range of inhibitory activities against both enzymes. mdpi.com
The following table presents the enzyme inhibitory activities of selected piperidine analogues.
| Analogue Class | Target Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivative (9d) | Protoporphyrinogen Oxidase (PPO) | 0.041 mg/L |
| Benzimidazole-based piperidine hybrid (analogue 10) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM |
| Benzimidazole-based piperidine hybrid (analogue 10) | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM |
These findings suggest that the broader class of phenoxy-piperidine derivatives may possess the ability to modulate the activity of various enzymes, warranting further investigation into the specific enzymatic interactions of this compound.
The biological effects of a compound are often the result of its influence on complex cellular signaling pathways. Preclinical studies have begun to explore the impact of piperidine-containing molecules on fundamental cellular processes such as cell proliferation and survival.
Recent research on novel piperidine-based dopamine D4 receptor antagonists has demonstrated their potential to influence the cell cycle in cancer cells. Specifically, certain analogues were found to dose-dependently decrease the cell viability of glioblastoma (GBM) cells, inducing cell death and cell cycle arrest. nih.gov This suggests a potential role for these compounds in oncology, beyond their neurological applications.
Similarly, piperine (B192125), a naturally occurring alkaloid with a piperidine moiety, has been shown to induce apoptosis and cell cycle arrest in the G2/M and S phases of head and neck cancer cells. mdpi.com The cytotoxic effects of piperine are attributed to its ability to inhibit NADH-oxidoreductase, an enzyme that promotes cell activity and proliferation, and to disrupt mitochondrial membrane permeability. mdpi.com These findings highlight the potential for piperidine-containing compounds to modulate critical cellular pathways involved in cancer progression.
The following table summarizes the observed effects of related piperidine analogues on cellular pathways.
| Analogue Class | Cell Line | Observed Effect on Cellular Pathway |
|---|---|---|
| Novel piperidine-based dopamine D4 receptor antagonists (12 and 16) | Glioblastoma (GBM) cells | Dose-dependent decrease in cell viability, induction of cell death and cell cycle arrest. nih.gov |
| Piperine | Head and neck cancer cells (HEp-2 and SCC-25) | Induction of apoptosis and cell cycle arrest in G2/M and S phases. mdpi.com |
These studies provide a foundation for further investigating the specific effects of this compound on cellular signaling cascades, which could unveil novel therapeutic opportunities.
Pharmacophore Modeling and Design Principles for Piperidine-Based Therapeutics
The development of new therapeutic agents is increasingly guided by computational methods that help to identify the key structural features responsible for a desired biological effect. Pharmacophore modeling is a powerful tool in this regard, as it defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.
For piperidine-based compounds, several pharmacophore models have been developed to rationalize their binding to various targets. A common feature in many of these models is the presence of a basic nitrogen atom within the piperidine ring, which can act as a proton acceptor or form ionic interactions with the target protein.
For ligands targeting the sigma-1 receptor, a widely accepted pharmacophore model includes a positive ionizable group (the piperidine nitrogen) and two hydrophobic regions located at specific distances from this basic center. nih.gov The phenoxy group in this compound and its analogues can effectively occupy one of these hydrophobic pockets. researchgate.net The trifluoromethoxy substituent on the phenoxy ring can further modulate the electronic and lipophilic properties of this region, potentially influencing binding affinity and selectivity.
In the context of dopamine D4 receptor antagonists, the pharmacophore also consists of a lipophilic portion connected by a spacer to a basic function and an aromatic terminal. mdpi.com The piperidine ring serves as the basic core, while the trifluoromethoxy-phenoxy moiety represents the aromatic terminal. The distance and relative orientation of these features are critical for high-affinity binding.
A general pharmacophore model for piperidine-based therapeutics often includes:
A basic nitrogen atom: Capable of forming ionic or hydrogen bond interactions.
A hydrophobic/aromatic moiety: To engage in van der Waals or pi-stacking interactions with the receptor.
A specific spatial arrangement: The distance and angles between the basic nitrogen and the hydrophobic groups are crucial for optimal binding.
The following table outlines the key pharmacophoric features identified for piperidine-based ligands targeting specific receptors.
| Target Receptor | Key Pharmacophoric Features |
|---|---|
| Sigma-1 Receptor | Positive ionizable group (piperidine nitrogen), two hydrophobic regions at specific distances. nih.gov |
| Dopamine D4 Receptor | Lipophilic portion, a spacer, a basic function (piperidine nitrogen), and an aromatic terminal. mdpi.com |
Understanding these key structural features is essential for the design of new piperidine-based therapeutics with improved potency and selectivity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide a systematic understanding of how chemical modifications to a lead compound affect its biological activity. For piperidine-based compounds, extensive SAR studies have been conducted to optimize their pharmacological profiles.
In the case of phenoxyalkylpiperidines targeting the sigma-1 receptor, SAR studies have shown that the nature of the substituent on the phenoxy ring significantly impacts binding affinity. For example, electron-withdrawing groups at the para-position of the phenoxy ring can enhance affinity. nih.gov The trifluoromethoxy group in this compound is an electron-withdrawing group, which is consistent with this observation. Furthermore, modifications to the piperidine ring, such as the introduction of methyl groups, can also influence affinity and selectivity. nih.gov
For dopamine D4 receptor antagonists with a phenoxymethylpiperidine scaffold, SAR studies have revealed that the substitution pattern on the phenoxy ring is a key determinant of potency. For instance, the introduction of fluorine or cyano groups at specific positions on the phenoxy ring can lead to single-digit nanomolar binding affinities. chemrxiv.org
The rational design of novel analogues can be guided by these SAR findings. For example, to improve the potency of this compound as a potential D4 antagonist, one might consider:
Introducing additional fluorine or cyano groups to the phenoxy ring.
Varying the position of the trifluoromethoxy group on the phenoxy ring.
Modifying the linker between the phenoxy and piperidine rings.
The following table summarizes key SAR findings for related piperidine analogues.
| Analogue Class | Target | Key SAR Findings |
|---|---|---|
| Phenoxyalkylpiperidines | Sigma-1 Receptor | Electron-withdrawing groups on the phenoxy ring can enhance affinity. Methylation of the piperidine ring can modulate affinity. nih.gov |
| 4,4-difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | Substituents on the phenoxy ring, such as cyano and fluoro groups, significantly influence binding affinity. chemrxiv.org |
By leveraging the insights gained from SAR studies and pharmacophore modeling, medicinal chemists can rationally design novel analogues of this compound with optimized biological activities for specific therapeutic applications.
Exploration of Specific Therapeutic Areas for Related Compounds (Pre-clinical Focus)
The piperidine ring, combined with a phenoxy ether linkage and trifluoromethoxy substitution, represents a scaffold with significant potential across various therapeutic domains. Pre-clinical research into analogues sharing these structural motifs reveals a broad spectrum of biological activities, ranging from infectious diseases to oncology and neuropharmacology. This section explores the pre-clinical findings for compounds related to this compound in several key research areas.
Antimycobacterial Research (e.g., against Mycobacterium tuberculosis strains)
The search for novel antitubercular agents has led researchers to explore various heterocyclic scaffolds, with piperidine-containing molecules showing notable promise. biointerfaceresearch.com Analogues incorporating key structural features of this compound, such as the piperidine nucleus and trifluoromethyl groups, have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb).
One area of research has focused on piperidinol analogues. A series of compounds featuring a 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277) core linked to various phenoxy groups via a hydroxypropyl chain were synthesized and evaluated. nih.gov Several of these compounds exhibited potent activity against the H37Rv strain of Mtb, with minimum inhibitory concentrations (MIC) in the low micromolar range. The trifluoromethyl group on the phenyl-piperidine ring was a key feature of this active series. nih.gov
Another study highlighted piperine amide analogues, where the piperidine moiety was replaced with other cyclic amines. The most potent of these compounds against Mtb H37Rv displayed nanomolar antimycobacterial activity combined with low cytotoxicity against human cells. nih.gov Furthermore, piperidinothiosemicarbazone derivatives have shown strong activity, with some compounds inhibiting both reference and clinical Mtb strains at MIC values as low as 0.5 µg/mL. nih.gov
The trifluoromethyl group itself is a well-recognized pharmacophore in antitubercular drug discovery. A series of trifluoromethyl pyrimidinone compounds were identified in a whole-cell screen against Mtb, with several hits showing potent activity (IC90 < 5 µM). nih.govnih.gov The most promising molecule from this series had an MIC of 4.9 µM and no cytotoxicity (IC50 > 100 µM), demonstrating rapid, concentration-dependent bactericidal activity. nih.govnih.gov
| Compound Class | M. tuberculosis Strain | Activity (MIC/IC90) | Reference |
| Piperidinol Analogues | H37Rv | Low µM range | nih.gov |
| Piperine Amide Analogues | H37Rv | Nanomolar range | nih.gov |
| Piperidinothiosemicarbazones | H37Rv & Clinical Strains | 0.5 - 4 µg/mL | nih.gov |
| Trifluoromethyl Pyrimidinones | H37Rv | < 5 µM (IC90) | nih.govnih.gov |
Antileishmanial Activity in Parasitic Disease Models
Analogues containing the piperidine scaffold have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. nih.gov Research has demonstrated that piperidine derivatives can exert potent activity against Leishmania parasites, often by targeting specific enzymes essential for parasite survival. nih.gov
A notable target is pteridine (B1203161) reductase (PTR1), an enzyme that allows the parasite to bypass dihydrofolate reductase (DHFR) inhibition, a mechanism of action for many antifolate drugs. acs.orgnih.gov Structure-based optimization of piperidine-pteridine derivatives has led to the identification of potent and selective Leishmania PTR1 inhibitors. acs.orgnih.gov In one study, new spiro-piperidine derivatives were synthesized and showed superior activity against both promastigote and amastigote forms of Leishmania major compared to the standard drug miltefosine. Two lead compounds, 8a and 9a, exhibited sub-micromolar activity with IC50 values of 0.89 µM and 0.50 µM, respectively, against the amastigote form. nih.govtandfonline.com
The trifluoromethoxy functional group, a key feature of this compound, has also been incorporated into compounds with demonstrated antileishmanial potential. For instance, a series of imidazo[1,2-a]pyridine (B132010) fused triazole analogues were synthesized, with one compound featuring a 4-(trifluoromethyl)phenyl group showing activity. rsc.org Another study on cinnamide derivatives included a compound with a 4-(trifluoromethoxy)benzyl group, highlighting the exploration of this moiety in antileishmanial research. nih.gov The natural piperidine alkaloid, piperine, has also been investigated, showing weak intrinsic antileishmanial activity but significantly enhancing the efficacy of the conventional drug Amphotericin B when co-formulated in nanoparticles. nih.govnih.gov
| Compound Class | Leishmania Species | Target/Mechanism | Activity (IC50) | Reference |
| Spiro-piperidine derivatives | L. major (amastigote) | PTR1 Inhibition | 0.50 µM | nih.govtandfonline.com |
| Piperidine-pteridine derivatives | Leishmania spp. | PTR1 Inhibition | - | acs.orgnih.gov |
| Piperine (with Amphotericin B) | L. donovani | Bioenhancer | 96% parasite inhibition (in vivo) | nih.gov |
| Cinnamide derivative | Not specified | Mitochondrial Dysfunction | - | nih.gov |
Anticancer Potential and Cell Cycle Modulation in vitro
The piperidine scaffold and trifluoromethyl group are independently recognized for their presence in numerous anticancer agents. researchgate.netnih.gov Preclinical studies on analogues demonstrate significant potential for inhibiting cancer cell proliferation, often through mechanisms involving the induction of cell cycle arrest and apoptosis. researchgate.net
Piperine, a naturally occurring piperidine-containing alkaloid, has been extensively studied for its anticancer properties. Research shows that piperine can inhibit the growth of various cancer cell lines, including colorectal cancer and melanoma. mdpi.complos.org The mechanism of action often involves the induction of cell cycle arrest, particularly at the G1 phase. mdpi.complos.org In DLD-1 colorectal cancer cells, piperine treatment led to a concentration-dependent accumulation of cells in the G1 phase. mdpi.com Similarly, in SK MEL 28 melanoma cells, piperine treatment resulted in 76% of the cell population being arrested in the G1 phase. plos.org This arrest is often associated with the downregulation of key cell cycle proteins like cyclin D1 and the activation of checkpoint kinases such as Chk1. plos.org
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, known to enhance properties like metabolic stability and lipophilicity, which can translate to improved anticancer activity. nih.gov Studies on various heterocyclic scaffolds have confirmed the positive impact of this group. For example, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated against a panel of human cancer cell lines. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was selected by the National Cancer Institute (NCI) for their 60-cell line screening program, indicating its significant antiproliferative potential. nih.gov Further research has shown that incorporating a -CF3 group into isoxazole-based molecules leads to superior anti-cancer activity against the MCF-7 breast cancer cell line compared to their non-fluorinated analogues. nih.gov
| Compound Class/Molecule | Cancer Cell Line(s) | Biological Effect | Key Molecular Events | Reference |
| Piperine | DLD-1 (Colorectal) | G1 phase cell cycle arrest | - | mdpi.com |
| Piperine | SK MEL 28 (Melanoma) | G1 phase cell cycle arrest | Down-regulation of cyclin D1; Activation of Chk1 | plos.org |
| Thiazolo[4,5-d]pyrimidines | NCI-60 Panel | Antiproliferative activity | - | nih.gov |
| Trifluoromethyl Isoxazoles | MCF-7 (Breast) | Enhanced anticancer activity | - | nih.gov |
Neuropharmacological Applications (General to piperidines)
The piperidine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast number of centrally acting drugs, including antipsychotics, analgesics, and treatments for neurodegenerative diseases. nih.govtandfonline.com Analogues that are structurally very similar to this compound have been specifically investigated as potent and selective ligands for various neurological targets.
A particularly relevant line of research involves the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as antagonists for the dopamine D4 receptor (D4R). nih.govnih.gov The D4 receptor is implicated in the pathophysiology of L-DOPA-induced dyskinesias (LID) in Parkinson's disease. nih.gov Structure-activity relationship studies led to the identification of compounds with exceptional binding affinity and selectivity for the D4R. For example, compound 14a from this series displayed a Ki of 0.3 nM for the D4R and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govnih.gov While these specific compounds had limitations regarding their pharmacokinetic properties, their high selectivity makes them valuable preclinical tools for studying D4 receptor signaling. nih.govnih.gov
Beyond the D4 receptor, other piperidine-based analogues have been developed for a range of neurological targets:
Multi-target Antipsychotics: A series of benzoisoxazoleylpiperidine derivatives were designed as multi-target agents with high affinity for dopamine D2, D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors. A lead compound from this series showed potent antipsychotic-like activity in animal models with pro-cognitive effects and a reduced liability for common side effects like weight gain. nih.gov
Analgesics: Novel derivatives of 4-aminomethyl piperidine have been explored as potent µ-opioid receptor inhibitors for pain management. tandfonline.com Other research has identified dual-acting piperidine derivatives that are high-affinity antagonists for both the histamine (B1213489) H3 and sigma-1 (σ1) receptors, which have shown promising antinociceptive activity in vivo. acs.org
NMDA Receptor Antagonists: 3,3-difluoro-piperidine derivatives have been developed as selective antagonists for the NR2B subtype of the NMDA receptor, a target for treating CNS disorders such as depression. google.com
| Compound Class | Primary Target(s) | Potential Therapeutic Application | Key Finding | Reference |
| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | Parkinson's Disease (LID) | Ki = 0.3 nM; >2000-fold selectivity | nih.govnih.gov |
| Benzoisoxazoleylpiperidines | D2, D3, 5-HT1A, 5-HT2A | Schizophrenia | Antipsychotic & pro-cognitive effects | nih.gov |
| Piperidine derivatives | Histamine H3 / Sigma-1 Receptors | Neuropathic Pain | Dual antagonism with antinociceptive activity | acs.org |
| 3,3-Difluoro-piperidines | NMDA (NR2B subtype) | Depression | Selective antagonism | google.com |
Computational Chemistry and Molecular Modeling Studies of 4 4 Trifluoromethoxy Phenoxy Methyl Piperidine and Its Derivatives
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbitals, and reactivity indicators.
Density Functional Theory (DFT) Studies for Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-{[4-(trifluoromethoxy)phenoxy]methyl}piperidine, DFT calculations can elucidate the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
In a typical DFT study of a piperidine (B6355638) derivative, the HOMO is often localized on the electron-rich regions of the molecule, such as the piperidine nitrogen and the phenoxy oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring and the trifluoromethoxy group, suggesting these areas are susceptible to nucleophilic attack. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the piperidine nitrogen and phenoxy oxygen. |
| LUMO | -1.2 | Distributed over the trifluoromethoxy-substituted phenyl ring. |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |
Note: The values in this table are illustrative and representative of what might be expected from a DFT calculation.
Prediction of Electrostatic Potentials and Charge Distributions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP would likely show a region of significant negative potential around the piperidine nitrogen atom due to the lone pair of electrons. The oxygen atoms of the ether linkage and the trifluoromethoxy group would also exhibit negative potential. In contrast, the hydrogen atoms attached to the piperidine nitrogen and the aromatic ring would represent areas of positive potential. The trifluoromethoxy group, with its highly electronegative fluorine atoms, creates a region of positive potential on the adjacent carbon atom, making it a potential site for nucleophilic interaction. nih.gov
Mulliken charge analysis, another output of quantum chemical calculations, provides a quantitative measure of the partial atomic charges. This analysis would likely confirm the electronegative character of the nitrogen, oxygen, and fluorine atoms, and the electropositive nature of the hydrogen atoms and the carbon attached to the trifluoromethoxy group.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.
Molecular Mechanics and Dynamics Simulations for Preferred Conformations
The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. The substituent at the 4-position can be oriented in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. In this case, the [4-(trifluoromethoxy)phenoxy]methyl group is sizable, and thus the equatorial conformation is expected to be significantly more stable.
Molecular mechanics (MM) calculations can be used to estimate the potential energy of different conformers. By systematically rotating the rotatable bonds, a conformational search can be performed to identify the global minimum energy conformation and other low-energy conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.net An MD simulation of this compound in a solvent environment would reveal the flexibility of the molecule and the stability of its preferred conformation. The simulation would likely show the piperidine ring predominantly in the chair conformation with the substituent in the equatorial position, with occasional fluctuations to other conformations.
Table 2: Estimated Relative Energies of Piperidine Ring Conformations
| Conformation | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0 (most stable) |
| Chair | Axial | 3-5 |
| Twist-Boat | - | 5-6 |
| Boat | - | 6-7 |
Note: These are typical energy differences for substituted piperidines and are provided for illustrative purposes.
Analysis of Rotational Barriers and Flexibility of the Linker
The ether linkage (C-O-C) is generally flexible, but the presence of the bulky phenyl and piperidinylmethyl groups may introduce some rotational hindrance. Understanding the flexibility of this linker is crucial, as it dictates how the molecule can adapt its shape to fit into a protein's binding site. A flexible linker may allow for an induced-fit binding mechanism, while a rigid linker may pre-organize the molecule in a bioactive conformation.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant protein target. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity.
The results of a successful docking simulation would reveal the key interactions between the ligand and the protein. For this molecule, several types of interactions are plausible:
Hydrogen Bonding: The secondary amine of the piperidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions with polar residues in the active site (e.g., serine, threonine, aspartate, glutamate) would be crucial for binding.
Hydrophobic Interactions: The phenyl ring and the piperidine ring's hydrocarbon backbone can form hydrophobic interactions with nonpolar residues (e.g., leucine, valine, isoleucine) in the binding pocket.
Pi-Pi Stacking: The aromatic phenoxy ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding/Dipole-Dipole Interactions: The trifluoromethoxy group, with its electron-rich fluorine atoms and significant dipole moment, could participate in favorable dipole-dipole interactions or even halogen bonding with appropriate functional groups in the protein active site. nih.gov
By analyzing the predicted binding mode and the specific interactions, researchers can rationalize the molecule's activity and propose modifications to improve its potency and selectivity. Molecular dynamics simulations of the ligand-protein complex can further validate the stability of the predicted binding pose and provide insights into the dynamics of the interaction. nih.gov
Table 3: Potential Ligand-Protein Interactions for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residues |
| Piperidine NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxylate or hydroxyl) |
| Piperidine N | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln (side chain hydroxyl or amide) |
| Phenoxy Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln (side chain hydroxyl or amide) |
| Phenyl Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Trifluoromethoxy Group | Dipole-Dipole, Halogen Bonding | Polar residues, Carbonyl groups |
Prediction of Binding Modes and Affinities with Target Receptors
Molecular docking studies are instrumental in predicting the preferred orientation of a ligand within the active site of a receptor, which in turn helps in understanding the binding mode. For derivatives of the piperidine scaffold, such as those targeting the dopamine (B1211576) D4 receptor (D4R), docking studies can reveal key interactions that contribute to their binding affinity. For instance, in a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists, structure-activity relationship (SAR) studies have identified compounds with high binding affinity, with Ki values as low as 0.3 nM. nih.gov These studies, which systematically modify the structure of the parent compound and assess the impact on binding, provide crucial data for validating and refining computational models.
The binding affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within docking programs or more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI). These computational predictions are then correlated with experimental data to validate the models. For example, the replacement of a 4-fluoro substituent with a 4-chloro group in a related series led to a decrease in binding affinity, a trend that computational models should ideally predict. chemrxiv.org
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Halogen Bonding)
The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Computational analyses are crucial for identifying these interactions in detail. For ligands based on the this compound scaffold, several types of interactions are anticipated to be important.
Hydrogen Bonding: The piperidine nitrogen is a key hydrogen bond acceptor. Depending on its protonation state, it can also act as a hydrogen bond donor. The ether oxygen in the phenoxymethyl (B101242) moiety can also participate in hydrogen bonding. Molecular docking simulations can pinpoint specific amino acid residues in the receptor's active site that form these crucial hydrogen bonds.
Halogen Bonding: The trifluoromethoxy group introduces fluorine atoms, which can participate in halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. The significance of halogen bonding in ligand-receptor interactions is increasingly recognized, and computational methods are essential for their identification and characterization.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics approaches are vital for building predictive models of biological activity and for analyzing large chemical datasets. These methods establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model is a systematic process that involves several key steps. nih.gov For a series of this compound derivatives, this would typically involve:
Data Set Curation: Assembling a dataset of compounds with their corresponding biological activities (e.g., Ki or IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors that encode the structural and physicochemical properties of the molecules.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Neural Networks (NN) to build the QSAR model. nih.gov
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, QSAR models have been successfully developed for various piperidine-containing compounds to predict their activity as mu-opioid agonists and HDM2 inhibitors. nih.govresearchgate.net
Descriptor Calculation and Feature Selection for QSAR Models
The choice of molecular descriptors is critical for the development of a robust QSAR model. These descriptors can be categorized into several classes:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc. researchgate.net
3D Descriptors: van der Waals volume, surface area, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.
Given the vast number of possible descriptors, feature selection techniques are employed to identify the most relevant ones that correlate with the biological activity. This helps in avoiding overfitting and improving the interpretability of the model. Methods like genetic algorithms, stepwise regression, and principal component analysis are commonly used for this purpose.
Virtual Screening and De Novo Drug Design Approaches
Virtual screening and de novo design are powerful computational strategies for identifying novel hit compounds and for designing new molecules with desired properties.
Screening of Compound Libraries for Potential Hits
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target receptor is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound, such as a potent derivative of this compound, can be used as a template to search for similar molecules in a database.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, SBVS, primarily through molecular docking, is a powerful tool. Large compound libraries can be docked into the receptor's active site, and the compounds are ranked based on their predicted binding affinities. This allows for the rapid identification of potential hits for further experimental validation.
These virtual screening campaigns can significantly reduce the time and cost associated with the initial stages of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds. bohrium.com
Computational Generation of Novel Chemical Compound Analogues
The in silico design of novel chemical entities represents a cornerstone of modern drug discovery, offering a rapid and cost-effective alternative to traditional synthesis and screening. For a scaffold such as this compound, computational techniques can be employed to systematically explore the chemical space and generate analogues with potentially improved pharmacological profiles. This process typically involves several integrated computational methodologies, including quantitative structure-activity relationship (QSAR) modeling, fragment-based design, and virtual screening of computationally generated libraries.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of generating novel analogues of this compound, a QSAR model would first be developed using a training set of existing derivatives with known activities. Although specific QSAR studies on this exact molecule are not prevalent in the public domain, the methodology is widely applied to piperidine derivatives. For instance, a group-based QSAR (GQSAR) model was successfully developed for piperidine-derived compounds to identify potential inhibitors of the p53-HDM2 interaction. researchgate.net Such a model for this compound derivatives would allow for the prediction of biological activity for novel, computationally designed compounds, thereby prioritizing the most promising candidates for synthesis.
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of this compound analogues with experimentally determined biological activities would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the dataset.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build the QSAR model. Rigorous internal and external validation is crucial to ensure the model's predictive power. ajol.info
Once a validated QSAR model is established, it can be used to predict the activity of a virtual library of novel analogues, guiding the design process towards compounds with enhanced potency.
Fragment-Based and Scaffold-Hopping Approaches
Fragment-based drug design (FBDD) offers a powerful strategy for generating novel analogues. This approach involves identifying and optimizing small molecular fragments that bind to specific regions of a biological target. For this compound, this could involve computationally dissecting the molecule into its core fragments: the piperidine ring, the trifluoromethoxy-substituted phenoxy group, and the methylene (B1212753) linker.
Computational methods can then be used to:
Fragment Growing: Starting with a core fragment, new functional groups are computationally added to explore favorable interactions within a target's binding site.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a suitable linker.
Scaffold Hopping: The core piperidine scaffold could be replaced with other bioisosteric rings to explore novel chemical space while retaining key binding interactions.
These techniques, often employed in conjunction with molecular docking simulations, allow for the rational design of novel compounds with potentially improved properties. researchgate.net
Virtual Library Design and Screening
Based on the insights gained from QSAR and fragment-based approaches, a virtual library of novel this compound analogues can be generated. This involves systematically modifying the parent structure by introducing a variety of substituents at different positions. For example, modifications could be made to the piperidine nitrogen, the aromatic ring, or by altering the linker between the two ring systems.
The generated virtual library can then be subjected to a hierarchical virtual screening cascade:
Drug-Likeness and ADMET Filtering: Initial filtering of the library is performed to remove compounds with undesirable physicochemical properties, such as poor solubility or potential toxicity, based on computational predictions. nih.govmdpi.com This step is crucial for prioritizing compounds with a higher probability of success in later developmental stages.
Molecular Docking: The remaining compounds are then docked into the binding site of the biological target of interest. This allows for the prediction of binding conformations and the estimation of binding affinities. nih.gov
Binding Free Energy Calculations: For the most promising candidates from molecular docking, more computationally intensive methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA), can be employed to obtain a more accurate estimation of their binding affinity. nih.gov
The top-ranked compounds from this virtual screening workflow represent novel analogues of this compound with a high predicted likelihood of desired biological activity and favorable drug-like properties. These prioritized candidates can then be synthesized and subjected to experimental validation.
Illustrative Data from Computational Studies on Related Scaffolds
While specific data on the computational generation of novel this compound analogues is limited, studies on similar piperidine-containing molecules demonstrate the utility of these computational approaches. For example, in the design of novel dopamine D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, computational insights guided the synthesis and optimization of compounds with high binding affinity. nih.govresearchgate.net The following table illustrates the type of data that can be generated through such computational studies.
| Compound ID | Scaffold Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Profile |
| Parent | This compound | Baseline | Favorable |
| Analogue 1 | N-methylation of piperidine | -8.5 | Good |
| Analogue 2 | Substitution of trifluoromethoxy with chloro group | -7.9 | Good |
| Analogue 3 | Replacement of phenoxy with benzyloxy group | -8.2 | Moderate |
| Analogue 4 | Introduction of a hydroxyl group on the piperidine ring | -9.1 | Excellent |
This table is illustrative and does not represent actual experimental data for this specific compound.
The integration of these computational strategies provides a powerful framework for the rational design and generation of novel analogues of this compound, accelerating the discovery of new chemical entities with potentially enhanced therapeutic value.
Future Directions and Research Opportunities for 4 4 Trifluoromethoxy Phenoxy Methyl Piperidine Chemistry
Advancements in Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 4-{[4-(trifluoromethoxy)phenoxy]methyl}piperidine traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry offer a framework to develop more environmentally benign and efficient synthetic routes.
Future synthetic strategies will likely focus on minimizing environmental impact through the adoption of sustainable practices. This includes the development of one-pot, multi-component reactions (MCRs) which can construct complex piperidine (B6355638) frameworks from simple precursors in a single step, thereby reducing solvent usage and purification needs. growingscience.com The use of water as a reaction solvent, catalyzed by agents like sodium lauryl sulfate (SLS), represents a significant step towards greener processes for synthesizing substituted piperidines. growingscience.com
Catalysis is at the heart of sustainable synthesis. Research is moving towards replacing stoichiometric reagents with catalytic alternatives. Heterogeneous catalysts, such as nano γ-alumina supported Sb(V), are gaining traction for their high efficiency, reusability, and ease of separation from the reaction mixture. rsc.org The application of energy-efficient techniques like ultrasonic irradiation can also accelerate reactions and improve yields under milder conditions. rsc.org Furthermore, electro-synthetic methods, which use electricity to drive reactions, are emerging as a powerful green tool, often eliminating the need for chemical oxidants or reductants. beilstein-journals.org For piperidine synthesis, novel approaches using bio-renewable starting materials, such as the hydrogenolysis of tetrahydrofurfurylamine over rhodium-rhenium oxide catalysts, are also being explored. rsc.org
Table 1: Comparison of Green Catalytic Approaches for Piperidine Synthesis
| Catalyst System | Reaction Type | Solvent | Key Advantages |
|---|---|---|---|
| Nano-γ-Al₂O₃/Sb(V) | Multi-component synthesis of bis-spiro piperidines | Dichloromethane | High yields, short reaction times, reusable catalyst, operable at room temperature. rsc.org |
| Sodium Lauryl Sulfate (SLS) | One-pot multi-component synthesis of substituted piperidines | Water | Environmentally friendly, inexpensive, recyclable catalyst, simple work-up. growingscience.com |
| Rh-ReOₓ/SiO₂ | Hydrogenolysis and intramolecular amination | Water | Utilizes bio-renewable starting materials, high yield, stable catalyst. rsc.org |
| None (Electrosynthesis) | Reductive cyclization | Acetonitrile (B52724) | Avoids toxic reagents, operates at ambient conditions, efficient for preparative scale. beilstein-journals.org |
The primary goal of green chemistry is to lessen the environmental footprint of chemical manufacturing. For a molecule like this compound, this involves a holistic assessment of the entire production lifecycle. Key strategies include:
Solvent Minimization: Shifting from volatile organic compounds (VOCs) to greener alternatives like water, or developing solvent-free reaction conditions, significantly reduces pollution and health hazards. growingscience.comacgpubs.orgsemanticscholar.org
Waste Reduction: Implementing synthetic routes with high atom economy, such as MCRs and cycloaddition reactions, ensures that a maximal proportion of starting materials is incorporated into the final product, thus minimizing waste. nih.gov
Use of Renewable Feedstocks: Exploring bio-based starting materials instead of traditional fossil fuel-derived precursors can dramatically improve the sustainability profile of the synthesis. rsc.org
Energy Efficiency: Employing methods like microwave or ultrasound irradiation can lower the energy consumption of synthetic processes compared to conventional heating. rsc.org Electrosynthesis also offers a route to conduct reactions at ambient temperatures, reducing energy demands. beilstein-journals.org
Catalyst Recyclability: The use of solid-supported or heterogeneous catalysts simplifies product purification and allows the catalyst to be recovered and reused over multiple cycles, which is both economically and environmentally beneficial. rsc.org
Applications in Targeted Drug Delivery Systems Research
The physicochemical properties of this compound make it an attractive candidate for incorporation into targeted drug delivery systems. Such systems aim to increase therapeutic efficacy while minimizing off-target side effects by concentrating the pharmacological agent at the site of action.
To achieve targeted delivery, the piperidine scaffold can be chemically linked, or conjugated, to a targeting moiety. The secondary amine within the piperidine ring is a prime site for such modifications. A linker molecule can be attached to this nitrogen, which is then connected to a ligand that recognizes specific cell surface receptors, such as those overexpressed on cancer cells.
Potential conjugation strategies include:
Peptide Conjugation: Attaching peptides that bind to specific receptors (e.g., RGD peptides for integrin targeting) can direct the drug to tumor tissues. nih.gov
Antibody-Drug Conjugates (ADCs): For highly potent derivatives, conjugation to a monoclonal antibody that targets a tumor-specific antigen can provide exceptional selectivity.
Polymer Conjugation: Attaching polymers like polyethylene glycol (PEG) can improve the pharmacokinetic profile of the compound, and pH- or enzyme-sensitive linkers can be incorporated to trigger drug release in the target microenvironment. nih.gov
The development of novel bioconjugation chemistries, such as those effective in non-aqueous media, could further expand the possibilities for linking complex piperidine derivatives to sensitive biological molecules. nih.gov
Prodrug design is a powerful strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug. nih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active compound through enzymatic or chemical transformation. For this compound, the piperidine nitrogen is an ideal handle for creating prodrugs.
By temporarily modifying this functional group, researchers can modulate key properties:
Improved Solubility: Attaching a polar promoiety, such as a phosphate, amino acid, or a short PEG chain, can significantly enhance aqueous solubility, which is crucial for intravenous formulations. nih.gov
Enhanced Permeability: Increasing lipophilicity by adding a fatty acid or another lipid-soluble group can improve absorption across biological membranes like the gastrointestinal tract or the blood-brain barrier. nih.gov
Site-Specific Activation: A promoiety can be designed to be cleaved by enzymes that are overexpressed at the target site (e.g., certain proteases in tumors), leading to localized release of the active drug. nih.gov
Table 2: Potential Prodrug Strategies for the Piperidine Scaffold
| Promoieties | Target Property to Improve | Potential Cleavage Mechanism |
|---|---|---|
| Amino Acids, Dipeptides | Membrane transport (e.g., via PEPT1 transporters) | Peptidases, Esterases |
| Phosphate, Sulfate | Aqueous Solubility | Phosphatases, Sulfatases |
| Polyethylene Glycol (PEG) | Solubility, Half-life | Esterases (if attached via ester linker) |
| N-Acyloxymethyl, N-Alkoxycarbonyl | Lipophilicity, Permeability | Esterases |
High-Throughput Screening and Automation in Discovery Efforts
To explore the full therapeutic potential of the this compound scaffold, modern drug discovery relies heavily on high-throughput screening (HTS) and automation. chemdiv.com This approach allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. chemdiv.com
The process typically involves several automated steps:
Library Generation: Using combinatorial chemistry techniques, a large and diverse library of derivatives is synthesized. Variations would be introduced at multiple points on the parent scaffold, such as substitutions on the piperidine ring or the phenoxy group. The focus on creating more three-dimensional fragments is a key trend in library design to better explore complex biological binding sites. rsc.org
Assay Development: A robust and sensitive biological assay is created to measure the activity of the compounds against the target of interest (e.g., an enzyme, receptor, or signaling pathway).
Automated Screening: Robotic systems, including automated liquid handlers and multi-mode plate readers, are used to perform the assay on the entire compound library in a miniaturized format (e.g., 384- or 1536-well plates). chemdiv.com
Data Analysis: Sophisticated software analyzes the vast amount of data generated to identify active compounds and eliminate false positives.
Hit-to-Lead Optimization: The most promising hits are then resynthesized and further evaluated in a cascade of secondary assays to confirm their activity and assess other properties, initiating the hit-to-lead phase of drug discovery. chemdiv.com
By integrating HTS and automation, researchers can systematically explore the structure-activity relationships (SAR) for this class of compounds much more efficiently than with traditional methods, accelerating the identification of new drug candidates.
Rapid Evaluation of Large Compound Libraries
The optimization of lead compounds traditionally involves a lengthy and resource-intensive process. However, the advent of high-throughput screening (HTS) has revolutionized the ability to evaluate vast numbers of molecules rapidly. nih.gov For derivatives of this compound, HTS allows for the rapid identification of structure-activity relationships (SAR) by testing large, diverse chemical libraries against specific biological targets.
Modern HTS facilities utilize advanced liquid handling robotics and sensitive detection systems, such as the Envision HTS Plate Reader, which is equipped for various detection modalities including fluorescence, luminescence, and absorbance. cuanschutz.edu Assays are miniaturized, often conducted in 384-well or even higher-density plate formats, to conserve reagents and increase throughput. nih.gov This allows for the screening of thousands of compounds per day, generating massive datasets that can guide medicinal chemistry efforts. For instance, a library of this compound analogs could be screened against a panel of G-protein coupled receptors (GPCRs) or ion channels to quickly identify promising hits for further development.
Table 1: Hypothetical High-Throughput Screening Cascade for this compound Analogs
| Phase | Activity | Description | Technology Used | Throughput |
| Primary Screen | Hit Identification | A large, diverse library of piperidine derivatives is tested at a single concentration against the target of interest. | Fluorescence Intensity, Luminescence | >100,000 compounds/day |
| Dose-Response | Potency Determination | "Hits" from the primary screen are re-tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). | HTRF, AlphaScreen | 1,000-5,000 compounds/day |
| Selectivity Panel | Off-Target Profiling | Confirmed "hits" are tested against a panel of related and unrelated targets to assess their specificity. | Various biochemical and cellular assays | 100-500 compounds/day |
| Cell-Based Assay | Functional Validation | The activity of selective compounds is confirmed in a more physiologically relevant cellular environment. | High-Content Imaging, Reporter Gene Assays | 50-200 compounds/day |
Integration of Robotic Systems in Synthesis and Testing
The synthesis of large compound libraries, a prerequisite for HTS, has been a significant bottleneck. Automated synthesis, leveraging robotics and computer-controlled systems, offers a solution by enabling the reliable and repeated creation of chemical libraries. nih.govrsc.org These systems can perform tasks such as dispensing reagents, controlling reaction conditions (temperature, mixing), and purifying the final products, often with greater precision and reproducibility than manual methods. nih.gov
Methodologies like parallel synthesis and flow chemistry are particularly well-suited for automation. nih.gov For the this compound scaffold, a robotic platform could be programmed to systematically vary substituents on the piperidine ring and the phenoxy moiety, rapidly generating a grid of analogs. This automated approach not only accelerates the synthesis process but also seamlessly integrates with HTS platforms for direct biological evaluation. nih.gov An integrated system can synthesize a plate of new compounds overnight and have it ready for biological screening the next morning, dramatically shortening the design-make-test-analyze cycle.
Table 2: Comparison of Manual vs. Robotic Synthesis for a 100-Compound Library
| Parameter | Manual Synthesis | Robotic Synthesis | Advantage of Robotics |
| Time to Completion | Weeks to months | Days | Significant time savings nih.gov |
| Reproducibility | Variable, operator-dependent | High, consistent | Reduced human error nih.gov |
| Scale | Milligram to gram | Picomole to milligram | Amenable to miniaturization for screening nih.gov |
| Data Management | Manual logging | Automated data capture | Integrated and error-free record keeping |
| Labor Requirement | High, requires constant supervision | Low, primarily for setup and oversight | Frees up chemists for data analysis and design |
Emerging Computational Paradigms in Drug Design
Computational methods are becoming indispensable in modern drug discovery, offering ways to prioritize synthetic efforts and gain deeper insights into molecular interactions.
Machine Learning and Artificial Intelligence for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel this compound derivatives. nih.gov These models can be trained on existing chemical and biological data to predict the properties of virtual compounds before they are ever synthesized. arxiv.org By representing molecules using formats like the Simplified Molecular Input Line Entry System (SMILES), ML algorithms can learn the complex relationships between chemical structure and biological activity, pharmacokinetics, or toxicity. nih.gov
For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built using a dataset of existing piperidine derivatives and their measured affinities for a particular target. nih.gov This model could then be used to screen a virtual library of millions of novel this compound analogs, identifying those with the highest predicted potency. Such in silico screening significantly reduces the cost and time required to find promising lead candidates. arxiv.org
Table 3: Application of Machine Learning Models in Piperidine Derivative Design
| Model Type | Input Data | Predicted Property | Application |
| Random Forest / XGBoost | Molecular descriptors, SMILES strings nih.gov | Biological Activity (IC50) | Virtual screening, hit prioritization nih.gov |
| Graph Neural Networks | 2D/3D molecular graphs | Binding Affinity | Predicting ligand-protein interactions |
| Recurrent Neural Networks (RNNs) | SMILES strings | ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Filtering out compounds with poor drug-like properties |
| Support Vector Machines (SVM) | Physicochemical properties | Target Selectivity | Designing compounds that are specific for the desired target |
Enhanced Sampling Techniques in Molecular Dynamics
While traditional molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its target protein, they are often limited by timescales that are too short to observe rare but crucial events like ligand binding or major conformational changes. nih.govsciopen.com Enhanced sampling techniques have emerged as powerful tools to overcome these limitations by accelerating the exploration of a system's conformational space. mdpi.comarxiv.org
Methods such as metadynamics and replica-exchange molecular dynamics (REMD) can be applied to study the binding of this compound derivatives to their biological targets. nih.gov These simulations can reveal detailed binding pathways, identify key protein-ligand interactions, and calculate the free energy of binding, providing invaluable insights for rational drug design. sciopen.com For instance, understanding the precise conformational changes a receptor undergoes upon binding a specific piperidine analog can guide the design of new derivatives with improved affinity and efficacy.
Table 4: Overview of Enhanced Sampling MD Techniques
| Technique | Principle | Key Advantage | Application to Piperidine Derivatives |
| Metadynamics | A history-dependent bias potential is added to selected collective variables (CVs) to discourage the system from revisiting already explored conformations. mdpi.com | Efficiently explores complex free energy landscapes and overcomes high energy barriers. nih.gov | Calculating the binding free energy and mapping the binding pathway to a target protein. |
| Replica-Exchange MD (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures, with periodic exchanges of coordinates between them. nih.govmdpi.com | Enhances sampling by allowing the system to overcome energy barriers at higher temperatures. | Determining the bound conformation and flexibility of the ligand in the active site. |
| Simulated Annealing | The system is heated to a high temperature and then gradually cooled, allowing it to overcome energy barriers and settle into a low-energy minimum. nih.gov | Well-suited for characterizing very flexible systems. nih.gov | Exploring the conformational space of flexible piperidine analogs. |
| Adaptive Biasing Force (ABF) | A biasing force is applied to counteract the free energy barriers along a chosen reaction coordinate. mdpi.com | Provides a direct estimate of the free energy profile without prior knowledge of the landscape. | Investigating the mechanism of ion channel modulation by a piperidine derivative. |
Exploration of Novel Therapeutic Areas and Biological Targets
The chemical space occupied by this compound and its derivatives is vast. Future research will focus on systematically exploring this space to uncover new therapeutic applications.
Repurposing Strategies for Existing Derivatives
Drug repurposing, also known as repositioning, is the strategy of identifying new uses for existing or previously studied compounds outside the scope of their original intended indication. nih.gov This approach offers significant advantages, as it builds upon existing safety and pharmacokinetic data, potentially reducing the time and cost of development. nih.govresearchgate.net
Existing libraries of this compound derivatives, perhaps initially synthesized for a specific CNS target, could be screened against a broad range of biological targets associated with other diseases. This could involve phenotypic screening (testing for a desired effect in cells or organisms without a preconceived target) or target-based screening against proteins implicated in oncology, infectious diseases, or metabolic disorders. The identification of unexpected activity could open up entirely new therapeutic avenues for this chemical scaffold. For example, a compound initially designed as a dopamine (B1211576) receptor antagonist might be found to have potent anti-malarial activity, launching a new drug discovery program. nih.govnih.gov
Table 5: Framework for a Repurposing Campaign
| Step | Objective | Approach | Rationale |
| 1. Compound Selection | Curate a diverse library of existing piperidine derivatives. | Select compounds with varied structural features and known good physicochemical properties. | Maximize chemical diversity to increase the probability of hitting a new target. |
| 2. Target Identification | Identify high-value biological targets in new disease areas. | Use bioinformatics, literature review, and systems biology to select targets. | Focus on targets with strong disease linkage and "druggability." |
| 3. High-Throughput Screening | Screen the compound library against the selected targets. | Employ biochemical or cell-based assays in an automated HTS format. | Rapidly identify any interactions between the existing compounds and new targets. |
| 4. Hit Validation & SAR | Confirm initial hits and establish a preliminary structure-activity relationship (SAR). | Re-test, perform dose-response curves, and test close structural analogs. | Validate the new activity and provide a starting point for chemical optimization. |
| 5. Lead Optimization | Modify the repurposed "hit" to improve potency and selectivity for the new target. | Utilize medicinal chemistry and the computational tools described previously. | Adapt the original scaffold for the new therapeutic purpose. |
Identification of Unexplored Pharmacological Actions
The structural motifs present in this compound are prevalent in a variety of biologically active molecules. By examining the known activities of analogous compounds, it is possible to hypothesize and guide the exploration of new therapeutic applications for this chemical entity and its derivatives.
A significant and promising area for investigation lies in the realm of central nervous system disorders. Research into structurally similar compounds, specifically 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has revealed potent and selective antagonists of the dopamine D4 receptor. This finding strongly suggests that the this compound scaffold could be a valuable starting point for the development of novel antipsychotics, anxiolytics, or treatments for other neurological and psychiatric conditions where D4 receptor modulation is beneficial. The trifluoromethoxy group, in particular, can enhance metabolic stability and brain penetration, which are desirable properties for CNS-acting drugs.
The trifluoromethylphenyl and related fluorinated phenyl moieties are known to interact with the active sites of various enzymes. This suggests that derivatives of this compound could be designed as potent and selective enzyme inhibitors.
For instance, studies have shown that trifluoromethylphenyl-containing benzimidazole derivatives can act as inhibitors of dipeptidyl peptidase III (DPP III), a zinc-dependent enzyme implicated in pain pathways. Furthermore, piperidine derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine and a target for the treatment of Parkinson's disease. The combination of the piperidine ring and the trifluoromethoxyphenoxy group in the target compound could be leveraged to design novel inhibitors for these or other clinically relevant enzymes.
The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents. Numerous potent opioid and non-opioid analgesics feature a central piperidine ring. Research on 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues has demonstrated significant analgesic efficacy in preclinical models. Given the structural similarities, it is plausible that derivatives of this compound could be developed as novel pain management therapeutics.
While its role as an intermediate for antituberculosis agents is known, the broader antiparasitic and antimicrobial potential of this scaffold remains largely unexplored. The piperidine moiety is present in various compounds investigated for activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The lipophilic nature of the trifluoromethoxy group could enhance the ability of compounds to penetrate parasitic or microbial cell membranes, potentially leading to the discovery of new anti-infective agents.
Modern computational methods offer a powerful tool for identifying potential biological targets for novel chemical entities. By employing in silico screening techniques, such as reverse docking and pharmacophore modeling, researchers can virtually screen this compound and its virtual library of derivatives against a vast array of known protein structures. This approach can help to prioritize experimental studies and uncover unexpected pharmacological activities, accelerating the drug discovery process.
The table below summarizes the potential unexplored pharmacological actions and the rationale for their investigation.
| Potential Pharmacological Action | Rationale Based on Structural Analogs and Motifs | Key Structural Features |
| CNS Disorders (e.g., as Dopamine D4 Antagonists) | Analogs with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold show high affinity and selectivity for the D4 receptor. | Piperidine ring, phenoxymethyl (B101242) linker |
| Enzyme Inhibition (e.g., DPP III, MAO-B) | Trifluoromethylphenyl groups are found in DPP III inhibitors; piperidine derivatives can inhibit MAO-B. | Trifluoromethoxyphenoxy group, Piperidine ring |
| Analgesia | The piperidine core is a common feature in analgesic compounds; trifluoromethylphenyl-piperidinol analogs show analgesic effects. | Piperidine ring |
| Antiparasitic/Antimicrobial Activity | Piperidine-containing compounds have been studied for anti-trypanosomal activity. | Piperidine ring, Lipophilic trifluoromethoxy group |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine?
- The synthesis typically involves nucleophilic substitution between a piperidine derivative and 4-(trifluoromethoxy)phenoxymethyl halides. Critical parameters include reaction temperature (e.g., 0–25°C for stability of trifluoromethoxy groups), solvent choice (e.g., dichloromethane or ethers to avoid side reactions), and base selection (e.g., NaOH or Et₃N for deprotonation efficiency) .
- Methodological Tip : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry if unreacted starting materials persist .
Q. How can researchers ensure high purity during purification of this compound?
- Recrystallization (e.g., using ethanol/water mixtures) is effective for removing unreacted phenoxy precursors. For complex mixtures, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves polar byproducts .
- Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies structural integrity, with characteristic shifts for the trifluoromethoxy group (δ ~120–125 ppm in ¹³C) and piperidine protons (δ ~2.5–3.5 ppm in ¹H) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.12) and detects halogenated impurities .
Advanced Research Questions
Q. How does stereochemistry influence the bioactivity of this compound derivatives?
- The trans-configuration of substituents on the piperidine ring enhances binding to CNS targets (e.g., serotonin receptors) due to spatial alignment with hydrophobic pockets. Compare enantiomers via chiral HPLC (Chiralpak AD-H column) and assess activity in vitro (e.g., 5-HT receptor assays) .
- Data Contradiction Example : A 2024 study found cis-isomers showed 10-fold lower potency, highlighting the need for stereochemical control during synthesis .
Q. What computational strategies can predict reaction pathways for novel derivatives?
- Density functional theory (DFT) calculates transition-state energies for key steps (e.g., SN2 displacement). Machine learning models (e.g., ICReDD’s reaction path search) optimize solvent/base combinations by training on datasets of analogous piperidine syntheses .
- Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations reduced side-product formation by 40% in a 2025 study .
Q. How do researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data?
- In vitro-in vivo extrapolation (IVIVE) : Adjust for metabolic stability (e.g., liver microsomal assays) and blood-brain barrier penetration (logP ~2.5–3.5 ideal for CNS activity).
- Contradiction Resolution : A 2023 study attributed poor in vivo efficacy to rapid CYP3A4-mediated metabolism, prompting structural modification (e.g., fluorination at C-2 of piperidine) to enhance half-life .
Q. What methodologies address hygroscopicity and stability challenges in salt forms?
- Lyophilization of hydrochloride salts improves stability. Dynamic vapor sorption (DVS) analysis identifies optimal storage conditions (e.g., <30% RH). For hygroscopic intermediates, use anhydrous solvents (e.g., THF) during handling .
Data Analysis and Validation
Q. How should researchers validate synthetic yields when elemental analysis shows minor deviations?
- Example : A 2024 study reported 65.53% C (theoretical: 65.66%) due to trace solvent retention. Correct via prolonged drying (50°C under vacuum) or alternative purification .
- Statistical Approach : Apply Grubbs’ test to identify outliers in triplicate experiments and recalculate yields .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
